
WDR5-0103: A Technical Guide to its Role in
Histone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WDR5-0103

Cat. No.: B1682272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor WDR5-0103,

focusing on its mechanism of action in the context of histone methylation. WD-repeat domain 5

(WDR5) is a critical scaffolding protein, essential for the assembly and enzymatic activity of the

Mixed-Lineage Leukemia (MLL) and SET1 family of histone methyltransferase (HMT)

complexes.[1][2][3][4][5] These complexes are primary mediators of histone H3 lysine 4 (H3K4)

methylation, an epigenetic mark fundamentally linked to active gene transcription.[1][2][5][6]

WDR5-0103 has emerged as a key chemical probe for dissecting the function of these

complexes and as a starting point for developing novel cancer therapeutics.[1][2]

Core Mechanism of Action: Disrupting the MLL-
WDR5 Axis
The catalytic activity of the MLL1-4 methyltransferases is highly dependent on their assembly

into a stable core complex.[1] This complex minimally includes WDR5, Retinoblastoma Binding

Protein 5 (RbBP5), and Absent, Small, or Homeotic-2-Like (ASH2L).[1][3][7] The interaction

between the MLL protein and WDR5 is a linchpin for the complex's integrity and function.[3][8]

This interaction is mediated by a conserved "WIN" (WDR5-Interacting) motif on the MLL

protein, which binds to a specific pocket on the surface of WDR5, often referred to as the "WIN

site".[4][8]
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WDR5-0103 functions as a competitive antagonist of this protein-protein interaction.[8] It binds

directly to the WIN site on WDR5, effectively preventing the association of the MLL protein.[1]

[8] By displacing MLL from the complex, WDR5-0103 compromises the catalytic activity of the

MLL methyltransferase, leading to a reduction in H3K4 methylation.[1][8][9] This disruption of a

key epigenetic regulatory mechanism underlies its biological effects, including the suppression

of oncogenic gene expression and inhibition of cancer cell proliferation.[1][2][9]

Quantitative Data on WDR5-0103
The efficacy of WDR5-0103 has been quantified through various biochemical and cellular

assays. The following tables summarize key data points for binding affinity and enzymatic

inhibition.

Table 1: Binding Affinity of WDR5-0103 to WDR5

Compound
Binding Affinity
(Kd)

Assay Method Reference

WDR5-0103 450 nM
Fluorescence

Polarization
[1]

Table 2: In Vitro Inhibition of MLL Complex Catalytic Activity by WDR5-0103
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MLL Complex
Configuration

MLL Complex
Concentration

IC50 Value (µM) Reference

Trimeric (MLL-WDR5-

RbBP5)
0.125 µM 39 ± 10 [8]

Trimeric (MLL-WDR5-

RbBP5)
0.500 µM 83 ± 10 [8]

Trimeric (MLL-WDR5-

RbBP5)
1.000 µM 280 ± 12 [8]

Tetrameric (MLL-

WDR5-RbBP5-

ASH2L)

0.010 µM Effect observed [8]

Tetrameric (MLL-

WDR5-RbBP5-

ASH2L)

0.050 µM Effect observed [8]

Tetrameric (MLL-

WDR5-RbBP5-

ASH2L)

0.125 µM Effect observed [8]

Note: The inhibitory

effect of WDR5-0103

is dependent on the

concentration of the

MLL complex, which is

consistent with its

competitive

mechanism of action.

Higher concentrations

of the MLL complex

require higher

concentrations of

WDR5-0103 to

achieve similar levels

of inhibition.[8]
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Signaling and Mechanistic Diagrams
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Caption: MLL complex assembly and inhibition by WDR5-0103.
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Caption: WDR5-0103 competitively blocks MLL binding to WDR5.

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of WDR5 inhibitors. Below

are protocols for key assays used to characterize WDR5-0103.

1. Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)
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This assay measures the disruption of the interaction between WDR5 and a fluorescently

labeled peptide derived from the MLL WIN motif.

Reagents & Materials:

Purified recombinant WDR5 protein.

Fluorescently labeled MLL WIN-motif peptide (e.g., FITC-labeled).

WDR5-0103 compound.

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

384-well, low-volume, black microplates.

Plate reader capable of measuring fluorescence polarization.

Protocol:

Prepare a serial dilution of WDR5-0103 in Assay Buffer.

In each well of the microplate, add the WDR5-0103 dilution.

Add a fixed concentration of the fluorescently labeled MLL peptide to each well.

Add a fixed concentration of WDR5 protein to each well to initiate the binding reaction.

Include controls with no inhibitor (maximum polarization) and no WDR5 (minimum

polarization).

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the fluorescence polarization on a suitable plate reader.

Data Analysis: Plot the decrease in fluorescence polarization signal against the

concentration of WDR5-0103. Fit the data to a competitive binding model to determine the

Ki or IC50, which can be used to calculate the dissociation constant (Kd).[10]
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Caption: Workflow for Fluorescence Polarization binding assay.

2. In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)

This assay quantifies the enzymatic activity of the MLL complex by measuring the transfer of a

radiolabeled methyl group to a histone substrate.
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Reagents & Materials:

Reconstituted MLL core complex (e.g., trimeric or tetrameric).

WDR5-0103 compound.

Biotinylated H3 (1-25) peptide substrate.[10]

[3H]-S-adenosylmethionine ([3H]-SAM) as the methyl donor.[10]

HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Triton X-100.

Quenching Solution: 7.5 M Guanidinium Chloride.[10]

Streptavidin-coated 96-well microplates (e.g., FlashPlate).[10]

Scintillation counter (e.g., Topcount plate reader).[10]

Protocol:

Prepare reaction mixtures containing the MLL complex, H3 peptide substrate, and varying

concentrations of WDR5-0103 in HMT Assay Buffer.[10]

Initiate the reaction by adding [3H]-SAM.

Incubate the reactions for 60 minutes at room temperature.[10]

Stop the reaction by adding the Quenching Solution.[10]

Transfer the quenched reaction mixtures to a streptavidin-coated microplate. The

biotinylated histone peptide will bind to the plate.[10]

Incubate for at least 60 minutes to allow for binding.[10]

Wash the plate to remove unincorporated [3H]-SAM.

Measure the incorporated radioactivity (counts per minute, c.p.m.) using a scintillation

counter.[10]
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Data Analysis: Plot the c.p.m. values against the inhibitor concentration and fit the data to

a dose-response curve to determine the IC50 value.[10]

3. Cell Viability / Anti-Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of WDR5-0103 on the proliferation of cancer cells, particularly

those known to be dependent on MLL activity, such as MLL-rearranged leukemias.

Reagents & Materials:

Cancer cell lines (e.g., MV4;11, MOLM-13).[11][12]

Appropriate cell culture medium and supplements.

WDR5-0103 compound.

96-well clear or opaque-walled cell culture plates.

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent.[12]

Plate reader (spectrophotometer or luminometer).

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere or

stabilize overnight.[11]

Treat the cells with a serial dilution of WDR5-0103 or a vehicle control (e.g., DMSO).[11]

Incubate the plates for a specified period (e.g., 72 hours).[12]

Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the

manufacturer's instructions.[12]

Incubate as required for color development (MTT) or signal stabilization (CellTiter-Glo®).

Measure the absorbance or luminescence using a plate reader.[12]
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Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the

percentage of cell viability against the inhibitor concentration and fit the data to a dose-

response curve to determine the GI50 or IC50 value.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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